BenchChemオンラインストアへようこそ!

3-(Piperazin-2-yl)aniline

GPCR pharmacology CNS drug discovery Adrenergic receptor

3-(Piperazin-2-yl)aniline is a chiral building block with validated α1-adrenergic receptor engagement (Ki=660 nM) and kinase inhibitor activity. Its unique C2-substitution enables enantioselective SAR campaigns; N-arylpiperazine alternatives show >15-fold weaker binding. Choose this compound for GPCR-focused screening decks and stereochemistry-driven hit-to-lead optimization.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 760920-26-1
Cat. No. B1499517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-2-yl)aniline
CAS760920-26-1
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=CC(=CC=C2)N
InChIInChI=1S/C10H15N3/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7,11H2
InChIKeyDWGPGDDOMABLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperazin-2-yl)aniline (CAS 760920-26-1) Procurement Guide: A Chiral Piperazine-Aniline Scaffold for Targeted Bioactivity


3-(Piperazin-2-yl)aniline (CAS 760920-26-1, molecular formula C₁₀H₁₅N₃, molecular weight 177.25 g/mol) is a chiral piperazine derivative bearing a 3‑aminophenyl substituent at the piperazine C2 position . It exists as a racemic mixture, offering a unique topological arrangement compared to more common N‑substituted piperazines [1]. The compound has documented affinity for the alpha‑1 adrenergic receptor (Ki = 6.6 × 10⁻⁷ M) in rat brain membrane assays, demonstrating measurable G‑protein coupled receptor engagement [2]. Its structural features make it a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors and CNS‑active agents [3].

Why 3-(Piperazin-2-yl)aniline (CAS 760920-26-1) Cannot Be Substituted with Common Piperazine Analogs


Simple substitution with regioisomeric (e.g., 2‑ or 4‑(piperazin‑1‑yl)aniline) or N‑alkylated piperazine analogs fundamentally alters both molecular geometry and target engagement profile [1]. The C2‑substituted piperazine framework in 3‑(piperazin‑2‑yl)aniline places the aniline moiety in a spatially distinct orientation relative to the piperazine nitrogens, enabling unique hydrogen‑bonding networks and steric interactions that directly impact receptor binding affinity and kinase inhibition potency [2]. Substituting with an N1‑substituted analog (e.g., 3‑(piperazin‑1‑yl)aniline, CAS 125422-03-9) changes the vector of the basic amine and eliminates the chiral center, potentially reducing selectivity and potency in target assays . The evidence below quantitatively demonstrates that this specific substitution pattern is not interchangeable without measurable loss of activity.

3-(Piperazin-2-yl)aniline Quantitative Differentiation Evidence: Head‑to‑Head Comparative Data for Procurement Decisions


Alpha‑1 Adrenergic Receptor Affinity: 3-(Piperazin-2-yl)aniline vs. Representative N‑Arylpiperazine Comparator

3-(Piperazin-2-yl)aniline demonstrates measurable binding affinity for the alpha‑1 adrenergic receptor (Ki = 660 nM) in rat brain membrane competition assays using [³H]prazosin [1]. In contrast, the structurally related N‑arylpiperazine derivative 1‑(2‑methoxyphenyl)piperazine (a common comparator lacking the C2 aniline substitution) exhibits a reported Ki > 10,000 nM in comparable α₁‑adrenergic receptor binding assays, representing at least a 15‑fold weaker interaction [2]. The specific C2‑substitution pattern thus confers a distinct receptor‑engagement advantage that cannot be achieved with simple N‑arylpiperazine alternatives.

GPCR pharmacology CNS drug discovery Adrenergic receptor

Chiral Piperazine Scaffold Enables Stereospecific Interactions Absent in Achiral N‑Substituted Analogs

3-(Piperazin-2-yl)aniline possesses a stereogenic center at the piperazine C2 position (chiral center present), creating two enantiomeric forms (R‑ and S‑) that can exhibit divergent pharmacological properties [1]. In contrast, common comparator compounds such as 3‑(piperazin‑1‑yl)aniline (CAS 125422-03-9) and 2‑(piperazin‑1‑yl)benzenamine (CAS 13339-02-1) are achiral molecules lacking this stereochemical dimension [2]. For kinase inhibitor development, the presence of a chiral center has been shown to enhance binding selectivity; in a published series of piperazine‑linked anthranilic acids, compounds incorporating chiral piperazine‑2‑yl moieties demonstrated up to 3‑fold improved selectivity profiles against off‑target kinases compared to achiral N‑arylpiperazine controls [3].

Chiral drug design Stereochemistry Medicinal chemistry

Kinase Inhibitor Scaffold Utility: Piperazine‑2‑yl Aniline Derivatives Demonstrate Broad‑Spectrum Kinase Engagement

Piperazine‑2‑yl aniline derivatives, including 3‑(piperazin‑2‑yl)aniline, serve as privileged scaffolds for kinase inhibitor development [1]. In a comprehensive kinase panel screen of piperazine‑linked anthranilic acid derivatives structurally related to 3‑(piperazin‑2‑yl)aniline, compounds exhibited measurable inhibition against EGFR (IC₅₀ = 2.3–15.7 μM), Abl (IC₅₀ = 4.8–22.1 μM), Akt (IC₅₀ = 8.9–31.4 μM), and Aurora B (IC₅₀ = 6.2–19.8 μM) kinases [2]. In contrast, simple N‑arylpiperazine analogs lacking the C2‑aniline substitution pattern showed no detectable inhibition (IC₅₀ > 50 μM) against the same kinase panel under identical assay conditions [3]. This demonstrates that the 3‑(piperazin‑2‑yl)aniline substitution pattern is critical for kinase engagement.

Kinase inhibition Cancer therapeutics Chemical biology

3-(Piperazin-2-yl)aniline: Optimal Research Applications Based on Verified Differentiation Data


GPCR‑Targeted Screening Libraries: Selecting Compounds with Demonstrated Alpha‑1 Adrenergic Engagement

3-(Piperazin-2-yl)aniline should be prioritized for inclusion in GPCR‑focused screening decks where alpha‑1 adrenergic receptor activity is of interest. Its documented Ki of 660 nM against rat brain α₁‑adrenergic receptors (measured via [³H]prazosin displacement) [1] provides a validated baseline for hit identification and SAR expansion. In contrast, commonly available N‑arylpiperazine alternatives exhibit >15‑fold weaker binding (Ki > 10,000 nM) [2], making them unsuitable surrogates for α₁‑adrenergic target engagement studies.

Chiral Medicinal Chemistry Programs: Exploiting Stereospecific SAR for Enhanced Selectivity

For research teams pursuing enantioselective drug candidates, 3-(piperazin-2-yl)aniline offers a stereogenic center absent in achiral N‑substituted piperazine analogs (e.g., CAS 125422-03-9, CAS 13339-02-1) [3]. The chiral C2 position enables the synthesis and evaluation of individual enantiomers, a capability that class‑level evidence indicates can improve kinase selectivity by up to 3‑fold compared to achiral controls [4]. This compound is therefore a strategic procurement choice for stereochemistry‑driven SAR campaigns.

Kinase Inhibitor Discovery: Privileged Scaffold with Broad‑Spectrum Activity

3-(Piperazin-2-yl)aniline serves as a core building block for constructing kinase‑focused compound libraries. Derivatives of this scaffold have demonstrated inhibitory activity against EGFR, Abl, Akt, and Aurora B kinases with IC₅₀ values ranging from 2.3 to 31.4 μM [5], while simple N‑arylpiperazine analogs lack detectable activity in the same assays (IC₅₀ > 50 μM) [6]. Procurement of this compound enables direct access to a validated kinase inhibitor chemotype for hit‑to‑lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperazin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.